N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide
Description
N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 1,3-benzothiazole moiety and at the 5-position with a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-10-9-14(18-15(21)12-6-4-8-22-12)20(19-10)16-17-11-5-2-3-7-13(11)23-16/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTACEGWIDFQWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring, and finally the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Modified Carboxamide Substituents
Several analogs replace the furan-2-carboxamide group with alternative heterocyclic or aromatic carboxamides, influencing physicochemical and pharmacological properties:
Key Observations :
- Polarity and Solubility : The furan-2-carboxamide group in the target compound provides intermediate polarity compared to the more lipophilic 5-methyl-3-phenylisoxazole (5f) and the polar nicotinamide (5h).
- Thermal Stability : Higher melting points in compounds like 5f (172–174°C) suggest stronger crystalline packing forces due to bulky substituents .
Analogs with Modified Pyrazole Substituents
Replacement of the benzothiazole moiety alters electronic and steric profiles:
Key Observations :
- Enzyme Targeting: The pyrimidinone substituent in ’s compound may enhance selectivity for Ca²⁺/calmodulin-stimulated adenylyl cyclase due to its hydrogen-bonding capacity .
Pharmacological and Physicochemical Implications
- Benzothiazole vs. Pyrimidinone: The benzothiazole group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites), whereas pyrimidinone derivatives () favor interactions with polar residues .
- Thermodynamic Stability : Higher melting points in bulkier analogs (e.g., 5f) suggest improved shelf-life but may complicate formulation .
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure:
- Molecular Formula: C₁₁H₉N₃OS
- Molecular Weight: 231.27 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit promising antitumor effects. For instance:
- Mechanism of Action: These compounds often inhibit cell proliferation by inducing apoptosis in cancer cells. A study demonstrated that related pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines, including MCF-7 (IC50 = 0.08 µM) and HCC827 (IC50 = 6.26 ± 0.33 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 0.08 |
| Pyrazole Derivative B | HCC827 | 6.26 ± 0.33 |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Findings: Certain derivatives have shown effectiveness against bacterial strains, with some exhibiting higher activity than traditional antibiotics .
3. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is notable:
- Research Results: Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, a novel series of pyrazole derivatives exhibited significant anti-inflammatory activity in vivo .
Study 1: Antitumor Efficacy
A comprehensive study assessed the antitumor efficacy of various pyrazole derivatives including this compound.
- Results: The compound demonstrated a high selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
